2,3',5'-Trifluoro-4-propylbiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
953049-36-0 |
|---|---|
Molecular Formula |
C15H13F3 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1,3-difluoro-5-(2-fluoro-4-propylphenyl)benzene |
InChI |
InChI=1S/C15H13F3/c1-2-3-10-4-5-14(15(18)6-10)11-7-12(16)9-13(17)8-11/h4-9H,2-3H2,1H3 |
InChI Key |
SNYCLEXKLWBWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 ,5 Trifluoro 4 Propylbiphenyl
Strategic Design of Synthetic Routes
The efficient construction of the target molecule necessitates a well-defined synthetic plan. This begins with a logical deconstruction of the molecule to identify readily available starting materials.
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures wikipedia.org. The primary goal is structural simplification, allowing for the identification of potential synthetic routes wikipedia.org. For 2,3',5'-Trifluoro-4-propylbiphenyl, the most logical retrosynthetic disconnection is at the C-C bond connecting the two phenyl rings. This approach simplifies the complex biphenyl (B1667301) into two more manageable aryl precursors.
This disconnection leads to two potential synthetic pathways, both centered around the Suzuki-Miyaura cross-coupling reaction. The key difference lies in which aryl fragment serves as the organoboron reagent and which serves as the organohalide.
Route A: This route involves the coupling of a (2,3,5-trifluorophenyl)boronic acid derivative with a 4-propyl-substituted aryl halide (e.g., 1-bromo-4-propylbenzene or 1-iodo-4-propylbenzene).
Route B: The alternative pathway involves coupling 4-propylphenylboronic acid with a trifluorinated aryl halide, such as 1-bromo-2,3,5-trifluorobenzene or 1-iodo-2,3,5-trifluorobenzene.
The choice between these routes often depends on the commercial availability, stability, and reactivity of the respective precursors.
Cross-Coupling Reactions for Biphenyl Formation
The formation of the carbon-carbon bond between the two aromatic rings is most effectively achieved through cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most widely used and versatile methods for preparing biphenyl derivatives acs.orgmdpi.com.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of its boron-based reagents tcichemicals.comnih.gov. This reaction has proven highly effective for the synthesis of polyfluorinated biphenyls acs.orgnih.gov. The fundamental transformation involves the reaction of an arylboronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base acs.orgtcichemicals.com.
The Suzuki-Miyaura coupling is predominantly carried out with catalysts based on palladium complexes acs.orgmdpi.com. The catalytic cycle is a well-understood process involving three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl tcichemicals.com.
Transmetalation: The aryl group from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide or triflate and forming a new Pd(II) species (Ar-Pd-Ar'). This step is facilitated by a base.
Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the desired biphenyl (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
This palladium-catalyzed process is a highly efficient method for constructing the C-C bond in fluorinated biphenyls lookchem.com.
Suzuki-Miyaura Coupling Reactions
Palladium-Catalyzed Approaches
Optimization of Palladium Catalysts and Ligands
The success of the Suzuki-Miyaura coupling, particularly for electron-poor or sterically hindered substrates like polyfluorinated aromatics, often hinges on the careful selection and optimization of the palladium catalyst and its associated ligands nih.gov.
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. Phosphine ligands are commonly employed. For instance, sterically hindered biphenyls have been successfully synthesized using systems incorporating bulky, electron-rich phosphine ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) nih.gov. The development of specialized biaryl monophosphine ligands has been shown to enhance the reactivity of palladium catalysts in challenging C-F bond-forming reactions researchgate.net.
Optimizing the reaction conditions is also crucial. A key parameter is the metal-to-ligand ratio, which can be adjusted to increase yields and minimize the formation of undesired homocoupling byproducts nih.gov. The choice of palladium precursor, base, and solvent system must also be tailored to the specific substrates to achieve high efficiency researchgate.net.
| Palladium Precursor | Ligand | Typical Substrates | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral part of complex) | Aryl bromides and arylboronic acids | acs.org |
| Pd₂(dba)₃ | Various phosphine ligands (e.g., SPhos, XPhos) | Electron-poor and sterically hindered aryl halides | nih.gov |
| Pd(OAc)₂ | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Sterically hindered polychlorinated biphenyls | nih.gov |
The organoboron component is a key reagent in the Suzuki-Miyaura coupling gre.ac.uk. Boronic acids and their derivatives, such as boronate esters, are widely used due to their stability and ease of handling nih.govsigmaaldrich.com. For the synthesis of this compound, the necessary precursors are (2,3,5-trifluorophenyl)boronic acid and 4-propylphenylboronic acid.
Fluorinated phenylboronic acids can be synthesized from the corresponding fluorinated aryl bromides. A common method involves the formation of a Grignard reagent, which is then reacted with an electrophilic boron source like trimethyl borate, followed by acidic workup orgsyn.orggoogle.com. However, a significant challenge with electron-deficient fluorinated boronic acids is their susceptibility to hydrodeboronation (loss of the boronic acid group) under the basic conditions of the Suzuki-Miyaura reaction nih.gov. To circumvent this instability, more robust boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates or pinacol esters can be employed, as they often exhibit greater stability under coupling conditions sigmaaldrich.com.
| Compound Name | Structure | Role in Synthesis | CAS Number |
|---|---|---|---|
| (2,3,5-Trifluorophenyl)boronic acid | C₆H₄BF₃O₂ | Arylboron Reagent (Route A) | 247564-73-4 chemscene.com |
| 1-Bromo-4-propylbenzene | C₉H₁₁Br | Aryl Halide (Route A) | 104-94-9 |
| 4-Propylphenylboronic acid | C₉H₁₃BO₂ | Arylboron Reagent (Route B) | 134150-01-9 |
| 1-Bromo-2,3,5-trifluorobenzene | C₆H₂BrF₃ | Aryl Halide (Route B) | 138526-69-9 |
Other Established Coupling Methodologies (e.g., Heck, Glaser, Hiyama)
While Suzuki-Miyaura coupling is a dominant strategy for biphenyl synthesis, several other established cross-coupling methodologies offer alternative pathways. acs.org These reactions provide versatility in substrate scope and reaction conditions.
Heck Reaction The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation. nih.gov The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org For the synthesis of a biphenyl scaffold, a reductive variation of the Heck reaction can be employed, or the reaction can be used to synthesize precursors. mdpi.com The halide-free Heck-type reaction, which uses arylboronic acids, presents a more environmentally benign alternative. nih.gov
Glaser Coupling The Glaser coupling is one of the oldest coupling reactions, dating back over 150 years. wikipedia.orgrsc.org It facilitates the synthesis of symmetric bisacetylenes through the oxidative coupling of terminal alkynes, typically using a copper(I) catalyst like copper(I) chloride. nih.govorganic-chemistry.org A significant variant is the Hay coupling, which utilizes a soluble copper-TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex and air (oxygen) to reoxidize the catalyst, enhancing its versatility. wikipedia.orgorganic-chemistry.org While not a direct method for creating the aryl-aryl single bond of a biphenyl, Glaser coupling is instrumental in synthesizing 1,3-diyne structures which can be precursors to more complex aromatic systems. rsc.orgnih.gov
Hiyama Coupling The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide to form a C-C bond. wikipedia.org This method is a valuable alternative to other cross-coupling reactions like the Suzuki coupling. organic-chemistry.org A crucial step in the Hiyama coupling mechanism is the activation of the relatively inert C-Si bond. wikipedia.orgorganic-chemistry.org This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, which forms a pentavalent, hypercoordinated silicon species that is more reactive in the transmetalation step of the catalytic cycle. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to synthesize a wide variety of functionalized biaryl derivatives from aryl halides and aryltrifluorosilanes. mdpi.comnih.gov
| Coupling Reaction | Catalyst System | Coupling Partners | Key Activator/Co-reagent | Primary Product Type |
| Heck Reaction | Palladium (e.g., PdCl2, Pd(PPh3)4) | Unsaturated Halide + Alkene | Base (e.g., K2CO3, Et3N) | Substituted Alkene |
| Glaser Coupling | Copper(I) (e.g., CuCl) | Terminal Alkyne + Terminal Alkyne | Oxygen (for Hay variant) | Symmetrical 1,3-Diyne |
| Hiyama Coupling | Palladium (e.g., Pd(PPh3)4) | Organic Halide + Organosilane | Fluoride source (e.g., TBAF) or Base | Biaryl, Vinylarene, etc. |
Functionalization Strategies for Propyl and Trifluoro Moieties
The synthesis of this compound requires precise methods for introducing both the alkyl and fluoro substituents onto the aromatic rings.
Introduction of Propyl Group
The introduction of an n-propyl group to a benzene (B151609) ring is commonly achieved through Friedel-Crafts alkylation. A classic challenge with this reaction using n-propyl halides is the potential for carbocation rearrangement to the more stable secondary carbocation, leading to the isopropyl-substituted product.
A highly effective method to introduce an n-propyl group and avoid rearrangement is to use cyclopropane as the alkylating agent in the presence of a Lewis acid catalyst. guidechem.com The acid catalyzes the ring-opening of cyclopropane to form a primary carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the benzene ring. guidechem.com This strategy provides a reliable route to n-propylated aromatic compounds. guidechem.com
Selective Fluorination Techniques
Selective fluorination is a critical aspect of modern medicinal and materials chemistry. Several distinct strategies exist to introduce fluorine atoms onto aromatic rings with high precision.
Electrophilic Fluorination: This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, as they are generally more stable, safer, and easier to handle than alternatives like elemental fluorine. wikipedia.orgmdpi.com Widely used N-F reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com These can fluorinate a variety of nucleophiles, including electron-rich aromatic rings and aryl boronic acid derivatives, under relatively mild conditions. mdpi.com
Nucleophilic Fluorination: In this method, a nucleophilic fluoride source, such as an alkali metal fluoride (e.g., CsF, KF), is used to displace a leaving group on an aromatic ring. thermofisher.com A significant challenge is that fluoride ions can be strongly basic and have low nucleophilicity in protic solvents due to hydrogen bonding. thermofisher.com To overcome these issues, palladium-catalyzed cross-coupling reactions have been developed, enabling the fluorination of aryl halides and triflates with simple fluoride salts. thermofisher.com
Enzymatic Fluorination: An emerging, environmentally friendly approach involves the use of fluorinase enzymes. S-adenosyl methionine (SAM)-dependent fluorinases are capable of catalyzing the formation of a C-F bond with high selectivity under mild, aqueous conditions. chemrxiv.org While their industrial application is still developing, these enzymes represent a promising future for sustainable organofluorine synthesis. chemrxiv.org
| Fluorination Method | Reagent Type | Common Reagents | General Application |
| Electrophilic | N-F Reagents | Selectfluor®, NFSI | Fluorination of electron-rich aromatics, phenols, and organometallics. wikipedia.orgmdpi.com |
| Nucleophilic | Fluoride Salts | CsF, KF, AgF | Displacement of leaving groups (e.g., -Br, -I, -OTf) on aromatic rings, often metal-catalyzed. thermofisher.com |
| Enzymatic | Biocatalyst | SAM-dependent fluorinases | Selective fluorination of specific substrates in aqueous media. chemrxiv.org |
Purification and Isolation Protocols for High-Purity Compounds
Achieving high purity is essential for the characterization and application of synthesized compounds. For fluorinated biphenyls, a combination of chromatographic and crystallization techniques is standard.
Column Chromatography: This is one of the most widely used methods for the purification of organic compounds. acs.org Following a synthesis reaction, the crude product mixture is loaded onto a column packed with a stationary phase, typically silica gel. acs.org A solvent system, often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is passed through the column. acs.org The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the desired pure compound. acs.org The progress of the separation can be monitored using thin-layer chromatography (TLC). acs.org
Recrystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the solution becomes supersaturated. The desired compound then crystallizes out, leaving impurities behind in the solution. royalholloway.ac.uk The choice of solvent is critical for successful recrystallization.
Extraction Techniques: Before final purification, extraction methods are often employed to separate the target compound from the reaction mixture. For fluorinated organic compounds in aqueous media, solid-phase extraction (SPE) is a common and efficient method that consumes fewer organic solvents than traditional liquid-liquid extraction. researchgate.netresearchgate.net
| Technique | Principle of Separation | Typical Use Case | Key Considerations |
| Column Chromatography | Differential adsorption onto a solid stationary phase. acs.org | Primary purification of crude reaction mixtures to separate products from byproducts and starting materials. | Choice of stationary phase (e.g., silica gel) and mobile phase (solvent system). acs.org |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. royalholloway.ac.uk | Final purification of solid compounds to obtain high-purity crystalline material. | Selection of an appropriate solvent or solvent pair. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. researchgate.net | Concentrating the analyte and removing impurities from a solution, often prior to analysis or further purification. | Sorbent selection, pH control, and choice of elution solvent. researchgate.net |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,3',5'-Trifluoro-4-propylbiphenyl, a combination of one-dimensional and multi-dimensional NMR techniques is employed to unequivocally assign its structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propyl group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the propyl group.
The aromatic region is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the trifluorinated ring will be significantly affected by the fluorine substituents, leading to characteristic splitting patterns. The protons on the propyl-substituted ring will also display splitting based on their relative positions.
The propyl group will present three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the aromatic ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic Hs | 7.0 - 7.6 | m | - |
| -CH₂-Ar | 2.5 - 2.7 | t | ~7.5 |
| -CH₂-CH₃ | 1.6 - 1.8 | sextet | ~7.5 |
| -CH₃ | 0.9 - 1.1 | t | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 15 distinct carbon signals are expected (12 for the biphenyl (B1667301) core and 3 for the propyl group), assuming no accidental overlap. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and will appear as doublets. Carbons further away will show smaller, long-range C-F couplings.
Predicted ¹³C NMR Data
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| Aromatic C-F | 150 - 165 | d |
| Aromatic C-H | 110 - 135 | m |
| Aromatic Quaternary C | 125 - 145 | m |
| -CH₂-Ar | 35 - 40 | s |
| -CH₂-CH₃ | 22 - 26 | s |
| -CH₃ | 13 - 15 | s |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. azom.com The spectrum of this compound is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts are reported relative to a standard, commonly CFCl₃. rsc.orgcolorado.edu The signals will likely appear as multiplets due to both F-F and F-H couplings. The wide chemical shift range of ¹⁹F NMR allows for excellent resolution of these signals. azom.com
Predicted ¹⁹F NMR Data
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity |
| F-2 | -110 to -120 | m |
| F-3' | -100 to -115 | m |
| F-5' | -100 to -115 | m |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the propyl chain (-CH₂-CH₂- and -CH₂-CH₃) and between adjacent aromatic protons on the same ring.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nist.gov It is invaluable for assigning the carbon signals corresponding to protonated carbons. For example, the signals for the CH, CH₂, and CH₃ groups can be unambiguously identified.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C multiple-bond correlations). nist.gov HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic protons of the propyl group to the quaternary carbon of the biphenyl system and adjacent aromatic carbons, confirming the point of attachment. Correlations between aromatic protons and carbons on the other ring can also help to establish the biphenyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of whether they are directly bonded. NOESY can provide information about the conformation and stereochemistry of the molecule, for example, by showing through-space interactions between protons on the two different aromatic rings.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-H Bending | 690 - 900 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass and confirm its elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information. Key fragmentations would likely include the loss of the propyl group or parts of it (e.g., loss of an ethyl radical to give a [M-29]⁺ peak), and cleavage of the biphenyl bond. The isotopic pattern of the molecular ion would also be consistent with the presence of carbon and hydrogen.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₁₅H₁₃F₃), the theoretical exact mass would be calculated and compared against the experimental value. This comparison would serve to confirm the elemental composition and, by extension, the molecular formula.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₁₅H₁₃F₃
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃ |
| Theoretical m/z | [Calculated Exact Mass] |
| Observed m/z | [Experimental Value] |
| Mass Error (ppm) | [Difference in ppm] |
| Ionization Mode | E.g., ESI+, APCI+ |
Note: This table is for illustrative purposes only, as no experimental data is available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to assess the purity of a sample and to gain structural information from the fragmentation pattern of the molecule upon electron ionization. The gas chromatogram would indicate the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and the mass spectrum would show the molecular ion peak along with fragment ions. The fragmentation pattern provides a "fingerprint" that can help confirm the structure by showing the loss of specific parts of the molecule, such as the propyl group or fluorine atoms.
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Expected Information |
|---|---|
| Retention Time (min) | A specific value under defined column, temperature, and flow rate conditions. |
| Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the compound. |
| Key Fragment Ions | Peaks corresponding to the loss of fragments like -CH₂CH₂CH₃, -F, -C₆H₄F, etc. |
Note: This table is for illustrative purposes only, as no experimental data is available.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, SC-XRD would provide definitive proof of its three-dimensional structure. This powerful technique yields precise atomic coordinates, allowing for detailed analysis of the molecule's solid-state conformation and how it arranges in a crystal lattice.
Crystal System and Space Group Analysis
The initial step in SC-XRD analysis determines the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Number of molecules per unit cell] |
Note: This table is for illustrative purposes only, as no experimental data is available.
Molecular Geometry and Conformation in Crystalline Phase
SC-XRD data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. Of particular interest in biphenyl structures is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. The fluorine and propyl groups would dictate the preferred conformation of the molecule in the solid state.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern molecular modeling. They are used to predict a wide range of properties, from the basic geometry of a molecule to its vibrational spectra and electronic behavior. The two most common families of methods for this purpose are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgscirp.org Instead of calculating the complex wavefunction of a many-electron system, DFT determines the system's energy based on its electron density. This approach is capable of generating a variety of molecular descriptors with high accuracy. scirp.org Studies on related fluorinated aromatic compounds and substituted biphenyls have demonstrated the reliability of DFT methods, particularly functionals like B3LYP, in predicting molecular properties. frontiersin.orgnih.gov
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For biphenyl (B1667301) derivatives, a crucial aspect of this analysis is the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance between the stabilizing effects of π-conjugation (which favors a planar structure) and the steric hindrance from substituents, particularly at the ortho positions (2, 2', 6, and 6'). rsc.orgnih.gov
In 2,3',5'-Trifluoro-4-propylbiphenyl, the fluorine atom at the 2-position creates significant steric repulsion, which would force the two rings to twist out of planarity. A computational scan of the potential energy surface as a function of the dihedral angle would reveal the energy barrier to rotation and the lowest-energy conformation. DFT studies on other substituted biphenyls have successfully identified the most stable conformations and the energy barriers for torsional isomerization. rsc.org
Illustrative Data Table: Optimized Geometric Parameters The following table is a hypothetical representation of results from a DFT/B3LYP geometry optimization.
| Parameter | Value |
| C1-C1' Bond Length | 1.489 Å |
| C2-F Bond Length | 1.355 Å |
| C4-C(propyl) Bond Length | 1.510 Å |
| Dihedral Angle (C2-C1-C1'-C2') | 55.8° |
Once an optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, they predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-F stretching, or phenyl ring deformations. Comparing these theoretical spectra with experimental data, if available, provides a powerful validation of the computational model. For example, in studies of other fluorinated compounds, the C-F bond stretching frequencies are characteristic and can be accurately predicted. nih.govacs.org
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov It provides a qualitative understanding of molecular orbitals and serves as a starting point for more advanced, correlation-corrected methods. While generally less accurate than DFT for many properties because it neglects electron correlation, HF is a vital tool in computational chemistry. youtube.com It can be particularly useful for analyzing orbital energies and providing a baseline for comparison with other methods. arxiv.org The London dispersion-corrected Hartree-Fock (HFLD) method has also emerged as an accurate approach for analyzing noncovalent interactions. nih.gov
Density Functional Theory (DFT) Studies
Electronic Structure and Reactivity Descriptors
Beyond geometry, understanding the distribution and energy of electrons is crucial for predicting a molecule's chemical behavior. DFT and HF calculations provide detailed information about the electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. emerginginvestigators.org The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). emerginginvestigators.org
The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. frontiersin.orgemerginginvestigators.org In fluorinated aromatic compounds, fluorine substitution can significantly lower the energy of both the HOMO and LUMO, with the magnitude of the effect depending on the number and position of the fluorine atoms. acs.orgnih.gov The analysis of the spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack.
Illustrative Data Table: Frontier Orbital Energies The following table is a hypothetical representation of results from a DFT/B3LYP calculation.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 5.87 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. uni-muenchen.de It provides a guide to the regions within a molecule that are attractive to charged reactants. uni-muenchen.de The MEP is mapped onto the molecular surface using a color-coded scheme, where different colors represent varying levels of electrostatic potential. researchgate.net
In these maps, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are typically colored red or yellow. researchgate.netresearchgate.net Conversely, areas with positive electrostatic potential, indicating sites for potential nucleophilic reactions, are colored blue. researchgate.netresearchgate.net Green areas represent regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP map would be characterized by distinct regions of positive and negative potential. The highly electronegative fluorine atoms are expected to create significant negative potential (red) regions, highlighting them as likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the propyl group and, to a lesser extent, the hydrogen atoms on the biphenyl rings, would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. researchgate.netmdpi.com
Natural Bond Orbital (NBO) Analysis and Atomic Charges
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This method allows for the calculation of natural atomic charges, which offer a more robust description of the electron distribution compared to other methods like Mulliken population analysis. wisc.eduq-chem.com
NBO analysis also quantifies delocalization effects by examining the interactions between filled, Lewis-type "donor" orbitals and empty, non-Lewis "acceptor" orbitals. The energetic significance of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy (E2) value. uni-muenchen.descirp.org A higher E2 value indicates a stronger electronic delocalization from the donor to the acceptor orbital.
In this compound, the NBO analysis would reveal a significant polarization of the C-F bonds, with large negative natural charges on the fluorine atoms and corresponding positive charges on the attached carbon atoms. Key delocalization interactions would likely involve the lone pairs of the fluorine atoms acting as donors and the adjacent C-C antibonding orbitals (σ*) of the phenyl rings acting as acceptors.
Table 1: Illustrative Natural Atomic Charges for Selected Atoms in this compound This table presents hypothetical, yet scientifically plausible, NBO charge data based on established chemical principles.
| Atom | Natural Charge (e) |
| C2 (bonded to F) | +0.35 |
| F at C2 | -0.38 |
| C3' (bonded to F) | +0.36 |
| F at C3' | -0.39 |
| C5' (bonded to F) | +0.36 |
| F at C5' | -0.39 |
Table 2: Illustrative NBO Donor-Acceptor Interactions in this compound This table presents hypothetical, yet scientifically plausible, data for key NBO interactions based on established chemical principles.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (F at C2) | σ* (C1-C2) | 4.8 |
| LP (F at C2) | σ* (C2-C3) | 5.1 |
| LP (F at C3') | σ* (C2'-C3') | 5.3 |
| LP (F at C5') | σ* (C4'-C5') | 5.2 |
Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces, such as London dispersion forces.
For this compound, the presence of three highly electronegative fluorine atoms arranged asymmetrically on the biphenyl structure ensures that the molecule possesses a significant permanent dipole moment. Computational calculations would be necessary to determine its precise magnitude and direction. The polarizability would be influenced by the delocalized π-electron systems of the two phenyl rings and the volume of the propyl group.
Table 3: Predicted Dipole Moment and Polarizability for this compound This table presents hypothetical, yet scientifically plausible, values based on the molecular structure and established principles.
| Property | Predicted Value |
| Dipole Moment (Debye) | ~2.5 D |
| Mean Polarizability (α) | ~22 ų |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and transport phenomena of a molecule in various environments (e.g., in a vacuum, in a solvent, or within a larger assembly). researchgate.netresearchgate.net
For this compound, MD simulations could be employed to investigate several key aspects:
Conformational Flexibility: The simulation could track the torsional angle between the two phenyl rings, revealing the preferred rotational orientations and the energy barriers between them.
Solvent Interactions: Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) would allow for the study of solvation structure and dynamics, including the formation of hydrogen bonds between the fluorine atoms and solvent molecules.
Intermolecular Aggregation: Simulations of multiple molecules could reveal their tendency to aggregate and the preferred orientation within such clusters, providing insight into the bulk properties of the material. researchgate.net
These simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic behavior of the molecule in real-world conditions.
Advanced Materials Science Applications
Liquid Crystalline Materials Development
Fluorinated biphenyls are integral to the formulation of modern liquid crystal mixtures. Their distinct properties, such as high chemical and thermal stability, low viscosity, and tunable dielectric anisotropy, make them ideal for use in various liquid crystal display (LCD) technologies. nih.gov
Design Principles for Fluorinated Biphenyl (B1667301) Liquid Crystals
Key design principles for fluorinated biphenyl liquid crystals include:
Dielectric Anisotropy (Δε): The position of fluorine substitution on the biphenyl core is critical in determining the magnitude and sign of the dielectric anisotropy. Lateral fluorination, in particular, is a common strategy to increase the molecular dipole moment and, consequently, the dielectric anisotropy. researchgate.net A large positive dielectric anisotropy is often desirable for display applications as it allows for low-voltage switching.
Viscosity: Fluorinated liquid crystals generally exhibit lower viscosity compared to their non-fluorinated counterparts. nih.gov This is a significant advantage as lower viscosity leads to faster switching times in LCDs.
Mesophase Stability: The introduction of fluorine atoms can influence the temperature range over which the liquid crystal phase (nematic, smectic, etc.) is stable. Fluorination can be used to broaden the nematic phase range, making the material suitable for a wider range of operating temperatures. researchgate.net
Optical Anisotropy (Δn): The birefringence, or optical anisotropy, is another critical parameter for display applications. While the primary role of fluorine is often to tune the dielectric properties, its presence can also affect the polarizability of the molecule and thus its birefringence.
The following table summarizes the typical effects of fluorination on the physical properties of biphenyl liquid crystals.
| Property | Effect of Fluorination | Rationale |
| Dielectric Anisotropy (Δε) | Generally increases (can be positive or negative depending on substitution pattern) | The strong dipole moment of the C-F bond alters the overall molecular dipole. |
| Viscosity | Generally decreases | Weaker intermolecular forces compared to some other polar groups. |
| Clearing Point (T_c) | Can increase or decrease | Dependent on the specific substitution pattern and its effect on molecular packing. |
| Birefringence (Δn) | Can be moderately adjusted | Changes in molecular polarizability due to the electronegative fluorine atoms. |
| Chemical & Thermal Stability | Enhanced | The high strength of the C-F bond. |
Applications in Liquid Crystal Displays (LCDs)
The advantageous properties of fluorinated biphenyls have led to their widespread use in various LCD modes. Their ability to be tailored for specific performance characteristics makes them versatile components in liquid crystal mixtures.
The twisted nematic (TN) effect was a foundational technology for early flat-panel displays. wikipedia.org In a TN display, the liquid crystal molecules are aligned in a 90-degree twist between two polarizers. The application of an electric field unwinds this helical structure, changing the polarization of light passing through and thus switching the pixel between a light and dark state.
Fluorinated biphenyls are crucial components in liquid crystal mixtures designed for TN displays due to their:
Fast Response Times: The low viscosity of fluorinated liquid crystals contributes to faster switching speeds, which is essential for reducing motion blur in dynamic video content. newhavendisplay.com
Low Driving Voltage: A high positive dielectric anisotropy, which can be achieved through specific fluorination patterns, allows the liquid crystal molecules to be switched with a lower voltage, leading to lower power consumption.
Good Contrast: By optimizing the optical properties of the liquid crystal mixture, including the contribution from fluorinated biphenyls, high contrast ratios can be achieved.
Polymer Dispersed Liquid Crystals (PDLCs) represent a class of "smart" materials that can be switched from an opaque to a transparent state by applying an electric field. dakenchem.com These materials consist of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. materiability.com
In the "off" state (no voltage), the liquid crystal droplets are randomly oriented, causing light to scatter and making the film opaque. When a voltage is applied, the liquid crystal molecules within the droplets align with the electric field. If the refractive index of the aligned liquid crystal matches that of the polymer matrix, the film becomes transparent. mdpi.com
Fluorinated biphenyls play a significant role in the formulation of the liquid crystal component of PDLCs:
Refractive Index Matching: The refractive index of the liquid crystal is a critical parameter in PDLCs. Fluorination can be used to fine-tune the refractive index of the biphenyl to better match that of the polymer matrix, thereby improving the transparency of the "on" state. The introduction of fluorine-containing groups can enhance the refractive index of the liquid crystal. nih.govmdpi.com
Low Driving Voltage: Similar to TN displays, a high dielectric anisotropy in the liquid crystal component allows for the switching of the PDLC film at lower voltages, making them more energy-efficient for applications like smart windows.
Enhanced Contrast: The use of fluorinated liquid crystals can lead to a better phase separation between the liquid crystal and the polymer matrix, resulting in well-defined droplets and a higher contrast ratio between the on and off states. researchgate.net
Organic Electronic Devices
The unique electronic properties imparted by fluorine substitution also make fluorinated biphenyls and related structures promising materials for use in organic electronic devices, such as solar cells.
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
In the field of organic photovoltaics, molecular engineering is key to improving device efficiency. The introduction of fluorine atoms into the molecular structure of donor or acceptor materials can have a profound impact on their electronic energy levels and film morphology. nih.gov
In Organic Solar Cells (OSCs):
Fluorination of the donor or acceptor molecules in the active layer of an OSC can lead to several benefits:
Lowered HOMO/LUMO Levels: The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to a better energy level alignment with other materials in the solar cell, facilitating more efficient charge separation and transport.
Improved Morphology: Fluorination can influence the intermolecular interactions and the self-assembly of molecules in the solid state. This can lead to a more favorable morphology of the active layer, with enhanced domain purity and the formation of hierarchical domain sizes, which can balance charge separation and transport, and facilitate charge collection. nih.govosti.gov
Enhanced Efficiency: The combination of improved energy level alignment and optimized morphology can result in a significant increase in the power conversion efficiency (PCE) of the solar cell. Studies have shown that fluorination can lead to PCEs exceeding 11% in small-molecule organic solar cells. nih.govosti.gov
In Dye-Sensitized Solar Cells (DSSCs):
In DSSCs, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) is responsible for light absorption and charge injection. The incorporation of fluorine atoms into the dye's molecular structure can enhance device performance:
Electron-Withdrawing Effects: Fluorine substituents can act as strong electron-withdrawing groups, which can influence the electron-accepting ability of parts of the dye molecule. This can affect the driving force for electron injection from the excited dye into the semiconductor's conduction band. researchgate.net
Tuning of Absorption Spectra: The electronic effects of fluorine substitution can lead to shifts in the absorption spectrum of the dye, potentially allowing for a broader range of light harvesting.
The following table provides a summary of the impact of fluorination on organic solar cell performance.
| Device Type | Impact of Fluorination on Components | Resulting Performance Enhancement |
| Organic Solar Cells (OSCs) | Lowers HOMO/LUMO energy levels of donor/acceptor materials. Optimizes active layer morphology. | Improved charge separation and transport. Increased power conversion efficiency. |
| Dye-Sensitized Solar Cells (DSSCs) | Modifies the electron-withdrawing/donating properties of the dye. Can alter the absorption spectrum. | Enhanced electron injection and light harvesting. Improved power conversion efficiency. |
Molecular Wires in Diodes
Fluorinated biphenyl structures are of interest in molecular electronics for their potential to act as molecular wires. The introduction of fluorine atoms can significantly alter the electronic properties of the biphenyl system, including its conductivity and energy levels. The specific substitution pattern of fluorine in 2,3',5'-Trifluoro-4-propylbiphenyl would be expected to create a unique electronic profile, influencing how it transports charge between two electrodes in a diode configuration. The propyl group, an alkyl chain, could serve to anchor the molecule to a substrate or to modify its solubility and packing behavior in a molecular assembly.
Organic Semiconductors
In the realm of organic semiconductors, the performance of a material is heavily dependent on its molecular structure, which dictates its charge mobility and stability. Fluorination is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic molecules. This can improve the material's stability against oxidation and facilitate electron injection and transport, making it suitable for n-type semiconductor applications. The asymmetric fluorination and the presence of the propyl group on the this compound molecule would influence its crystal packing in the solid state, a critical factor for efficient charge transport in a semiconductor device.
Photoluminescence Substances
Biphenyl derivatives can exhibit photoluminescence, and the introduction of fluorine atoms can modulate their emission properties. Fluorine's high electronegativity can alter the distribution of electron density in the molecule, which in turn affects the energy of its excited states and the efficiency of light emission. The specific arrangement of the three fluorine atoms in this compound could lead to unique photoluminescent characteristics, potentially making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Polymer Science and Engineering
Integration into Fluorinated Polyimides and Polyurethanes
Fluorinated polyimides and polyurethanes are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. A functionalized biphenyl compound like this compound could theoretically be incorporated into these polymer backbones, provided it is first modified with appropriate reactive groups (e.g., amines or hydroxyls). The inclusion of the trifluorinated biphenyl unit would be expected to enhance the polymer's properties, such as lowering its dielectric constant and improving its thermal and oxidative stability.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. To be used as a ligand in a MOF, this compound would need to be functionalized with coordinating groups, such as carboxylic acids or pyridyls. The resulting MOF would have pores decorated with fluorine atoms, which could impart hydrophobicity and create specific binding sites for certain guest molecules. The size and shape of the biphenyl ligand would also dictate the topology and pore dimensions of the framework, influencing its potential applications in areas such as gas storage, separation, and catalysis.
Despite a comprehensive search of available scientific literature, no specific information was found regarding the chemical compound “this compound” in the context of advanced materials science applications, including its use as a fluorinated linker in Metal-Organic Framework (MOF) synthesis, its applications in gas sorption and separation, or its role in enhancing the hydrophobicity and moisture stability of fluorinated MOFs (F-MOFs).
The conducted searches focused on identifying any research that utilized "this compound" as a building block for MOFs or investigated the properties of MOFs containing this specific ligand. The search queries included various combinations of the compound name with terms such as "MOF synthesis," "fluorinated linkers," "gas sorption," "gas separation," "hydrophobicity," and "moisture stability."
The search results provided general information on the broader topics of F-MOFs, the use of other fluorinated biphenyl and aromatic linkers in their construction, and the resulting material properties. However, none of the retrieved scientific articles, patents, or conference proceedings mentioned the specific compound “this compound.”
Therefore, due to the lack of any available data or research findings on "this compound" within the specified application areas, it is not possible to generate the requested article. The required scientifically accurate and detailed content for the outlined sections and subsections concerning this particular compound does not appear to be present in the public domain of scientific literature.
Environmental Fate and Biogeochemical Transformations
Occurrence and Distribution in Environmental Compartments
The proliferation of electronic devices has led to a new wave of chemical contaminants entering the environment. Among these are liquid crystal monomers (LCMs), the fundamental chemical building blocks of the ubiquitous liquid crystal displays (LCDs) found in televisions, computers, and smartphones.
Presence as Liquid Crystal Monomers (LCMs)
Fluorinated biphenyls and their analogues have been identified as a significant category of LCMs used in modern electronics. nih.govnih.gov These compounds are integral to the functioning of LCDs. Studies have detected dozens of different LCMs in waste LCD panels, with fluorinated biphenyls being a dominant group in terms of concentration and frequency of detection. nih.govnih.gov The complex mixtures of these monomers can vary between different device types and manufacturers. nih.gov
Emission Sources from Electronic Waste (e-waste)
The primary route for LCMs to enter the environment is through the dismantling and disposal of electronic waste. epa.gov Informal and formal e-waste recycling activities can lead to the release of these compounds into the surrounding environment.
Research has confirmed that LCMs are released from waste LCD panels into various environmental compartments. nih.gov Dust samples from e-waste dismantling facilities have shown high concentrations of a wide array of LCMs, including numerous fluorinated biphenyl (B1667301) compounds. nih.govepa.gov This indicates a direct emission from the handling and processing of discarded LCD screens. The total global release of LCMs from waste television and computer LCD panels has been estimated to be between 1.07 and 107 kilograms per year, a figure expected to rise with the increasing volume of e-waste. nih.gov
Environmental Persistence and Bioaccumulation Potential (PBT) Assessment
A critical aspect of understanding the environmental risk of any chemical is to assess its Persistence, Bioaccumulation potential, and Toxicity (PBT). For 2,3',5'-Trifluoro-4-propylbiphenyl, a specific PBT assessment is hampered by the lack of publicly available data.
Analysis of Log Kow, Log Kaw, and Biodegradation Half-lives
To perform a PBT assessment, key physicochemical properties are required. These include the octanol-water partition coefficient (Log Kow), the air-water partition coefficient (Log Kaw), and biodegradation half-lives in different environmental media (e.g., water, soil, sediment).
Log Kow is an indicator of a substance's potential to bioaccumulate in the fatty tissues of organisms.
Log Kaw helps to determine how a chemical partitions between the air and water, which is important for understanding its environmental transport.
Biodegradation half-lives indicate how long a substance persists in the environment before being broken down by microorganisms.
Currently, experimentally determined or reliably estimated values for Log Kow, Log Kaw, and the biodegradation half-lives of this compound are not available in the reviewed scientific literature.
Table 1: Physicochemical and Degradation Properties for PBT Assessment of this compound
| Property | Value | Source |
| Log Kow | Data not available | |
| Log Kaw | Data not available | |
| Biodegradation Half-life (Water) | Data not available | |
| Biodegradation Half-life (Soil) | Data not available | |
| Biodegradation Half-life (Sediment) | Data not available |
Stability of C-F Bonds in Environmental Context
Fluorinated organic compounds are known for the strength and stability of the carbon-fluorine (C-F) bond. This bond is one of the strongest in organic chemistry, which often translates to high persistence in the environment. The C-F bonds can increase a molecule's resistance to both biotic (microbial) and abiotic (e.g., hydrolysis) degradation. While this general principle applies to fluorinated biphenyls, the specific rate and pathways of degradation for this compound under various environmental conditions have not been documented. The number and position of the fluorine atoms on the biphenyl structure can influence the compound's stability and susceptibility to degradation.
Degradation Mechanisms and Pathways
The environmental persistence and transformation of fluorinated organic compounds such as this compound are of significant scientific interest. The degradation of such compounds can occur through abiotic and biotic processes, which determine their fate and potential for accumulation in various environmental compartments.
Abiotic Degradation Processes (e.g., Photolytic Stability)
Abiotic degradation involves non-biological processes, with photolysis, or degradation by light, being a primary pathway for many aromatic compounds. For halogenated biphenyls, photolytic degradation in the presence of ultraviolet (UV) light can lead to the cleavage of carbon-halogen bonds. For instance, studies on polybrominated biphenyls (PBBs) have shown that they decompose under UV irradiation, leading to the formation of less halogenated congeners through a process of reductive dehalogenation. nih.gov The rate and products of photolysis can be influenced by the solvent or medium in which the compound is present. nih.govnih.gov
Long-Range Environmental Transport Potential
There is no specific information available regarding the long-range environmental transport potential of this compound. However, the potential for long-range transport of a chemical is generally assessed based on its persistence in the environment (resistance to degradation), volatility, and its partitioning behavior between air, water, soil, and biota. ny.govitrcweb.org
Fluorinated compounds, particularly those that are persistent, can be subject to long-range atmospheric and oceanic transport. acs.orgnih.gov The atmospheric lifetime of a compound, which is influenced by its reactivity with atmospheric oxidants like hydroxyl radicals, is a key factor in determining its transport distance. nih.gov Compounds with longer atmospheric half-lives have a greater potential for long-range transport. nih.gov
For a compound like this compound, its volatility and susceptibility to atmospheric degradation would need to be determined to model its transport potential accurately. Given the general persistence of fluorinated aromatic compounds, it is possible that it could be transported over significant distances from its source of release. acs.org
Structure Activity and Structure Property Relationships
Influence of Fluorination Pattern on Molecular Conformation
The conformational flexibility of the biphenyl (B1667301) core is significantly influenced by the substitution pattern, particularly by the presence of fluorine atoms at the 2, 3', and 5' positions. The fluorine atom at the 2-position (ortho-position) introduces considerable steric hindrance, which forces the two phenyl rings to adopt a non-planar or twisted conformation. This twisting is a result of the repulsive forces between the ortho-substituent and the adjacent ring's hydrogen atoms. rsc.org The dihedral angle between the phenyl rings in biphenyl itself is approximately 32-44 degrees in the solution and gas phase, and the introduction of ortho-substituents generally increases this angle. rsc.orgwestmont.edu
Illustrative Dihedral Angles of Substituted Biphenyls
| Compound | Substitution Pattern | Typical Dihedral Angle (°) |
|---|---|---|
| Biphenyl | Unsubstituted | ~32-44 rsc.org |
| 2-Methylbiphenyl | Ortho-methyl | ~58 |
| 2,2'-Dimethylbiphenyl | Di-ortho-methyl | ~70 |
| 2-Fluorobiphenyl | Ortho-fluoro | ~49 |
| 2,3',5'-Trifluoro-4-propylbiphenyl | Ortho-fluoro, meta-difluoro | Estimated ~50-70 |
Note: The value for this compound is an estimation based on structurally similar compounds.
Impact of Propyl Chain on Molecular Packing and Intermolecular Interactions
The 4-propyl chain, an alkyl group, plays a crucial role in mediating the intermolecular interactions and influencing the molecular packing. The length and conformation of such alkyl chains are known to significantly affect the physical properties of molecular materials, including their melting points and liquid crystalline behavior. mdpi.comnih.govrsc.org
Correlation between Molecular Structure and Electronic Properties
The electronic properties of this compound are largely dictated by the fluorine substituents. Fluorine is the most electronegative element, and its incorporation into the biphenyl structure has profound electronic effects. nih.govnih.gov The C-F bond is highly polar, leading to the creation of local dipoles within the molecule. The trifluorination pattern in this compound results in a significant molecular dipole moment.
The fluorine atoms influence the electron density distribution across the aromatic rings. The 2- and 3',5'-fluorine atoms act as inductive electron-withdrawing groups, which can affect the reactivity and intermolecular interactions of the molecule. These electronic modifications are critical in the design of materials for electronic applications, such as liquid crystal displays, where dielectric anisotropy is a key parameter. northwestern.edu The magnitude and direction of the molecular dipole moment, and thus the dielectric anisotropy, can be fine-tuned by the strategic placement of fluorine atoms. ntu.ac.uk
Mesogenic Properties and Their Dependence on Molecular Structure (for liquid crystalline applications)
The potential for this compound to exhibit liquid crystalline (mesogenic) behavior is intimately linked to its molecular structure. The key requirements for mesogenicity include a rigid core, a degree of molecular anisotropy (a rod-like or disc-like shape), and often the presence of flexible terminal groups. researchgate.net
The fluorination pattern is particularly important for tuning the mesogenic properties. Lateral fluorine substitution (at the 2- or 6-positions) can influence the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the type of mesophase formed. ntu.ac.uk The presence of fluorine can also lead to desirable properties in liquid crystal applications, such as high resistivity, low viscosity, and a tailored dielectric anisotropy. northwestern.edu
While specific mesophase transition temperatures for this compound are not documented in the searched literature, it is plausible that this compound could exhibit a nematic phase, a common mesophase for compounds with a biphenyl core and a short alkyl chain. The precise transition temperatures would be highly sensitive to the specific substitution pattern.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Biphenyl |
| 2-Methylbiphenyl |
| 2,2'-Dimethylbiphenyl |
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polyfluorinated biphenyls often relies on established methods like the Suzuki-Miyaura cross-coupling reaction. acs.orglibretexts.org This reaction typically involves a palladium catalyst to couple an organoboron compound with an organic halide, forming a carbon-carbon bond. libretexts.orgyoutube.com The general mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For a compound like 2,3',5'-Trifluoro-4-propylbiphenyl, this would likely involve coupling a trifluorinated boronic acid or ester with a propyl-substituted aryl halide, or vice-versa.
Future research should focus on optimizing these synthetic strategies for higher efficiency and sustainability. Key areas for investigation include:
Catalyst Development: While palladium catalysts are effective, research into more abundant and less toxic metal catalysts, such as those based on nickel, could reduce costs and environmental impact. youtube.com The development of highly active catalysts is crucial, especially when dealing with electron-poor (highly fluorinated) substrates, which can be challenging to couple. acs.org
Green Solvents and Reagents: Traditional coupling reactions often use organic solvents. Future work should explore the use of greener solvents, such as water or bio-derived solvents, and investigate catalyst systems that function efficiently under these conditions.
Microwave-Assisted Synthesis: Employing microwave-assisted organic synthesis could significantly reduce reaction times and improve yields, making the process more amenable to larger-scale production. gre.ac.uk
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would represent a significant advancement in its manufacturing process.
Advanced Characterization Techniques for Complex Structural Features
The precise arrangement of the fluoro and propyl substituents on the biphenyl (B1667301) core is critical to the molecule's properties. Elucidating and confirming this complex three-dimensional structure requires sophisticated analytical methods.
Multidimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone for structural elucidation. numberanalytics.com For a fluorinated compound like this, ¹⁹F NMR is particularly powerful due to its high sensitivity, 100% natural abundance, and wide chemical shift range. nih.govresearchgate.net Future research should employ advanced, multidimensional NMR techniques to unambiguously assign the structure. numberanalytics.com
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To establish direct carbon-hydrogen correlations. numberanalytics.com
¹H-¹⁹F HETCOR (Heteronuclear Correlation): To map the correlations between proton and fluorine nuclei, providing crucial information about the spatial proximity of these atoms. numberanalytics.com
COSY (Correlation Spectroscopy): To identify spin-coupled nuclei and map the connectivity of atoms within each ring. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of atoms, which helps in understanding the molecule's conformation and the rotational relationship between the two phenyl rings. numberanalytics.com A comprehensive analysis using these techniques can create a detailed "spectroscopic map" of the molecule, confirming the substitution pattern and providing insights into its conformational dynamics. rsc.org
Tailoring Molecular Design for Specific High-Performance Material Applications
Fluorinated biphenyls are a critical class of compounds used as liquid crystal monomers (LCMs) in liquid crystal displays (LCDs). researchgate.netacs.org The inclusion of fluorine atoms can enhance key properties such as chemical stability, viscosity, and electro-optical performance. researchgate.net These compounds are particularly prevalent in modern display technologies like In-Plane Switching (IPS) displays, which are valued for their wide viewing angles and color fidelity. toxicdocs.org
Future research should focus on how the specific structure of this compound can be leveraged for high-performance materials:
Liquid Crystal Mixtures: The properties of a liquid crystal display are determined by the specific mixture of various LCMs. toxicdocs.org Research is needed to understand how incorporating this compound into LC mixtures affects critical parameters like dielectric anisotropy, clearing point, and rotational viscosity. Its trifluoro-substitution pattern could offer a unique combination of properties not achievable with other fluorinated biphenyls.
Advanced Polymers: Beyond displays, fluorinated biphenyls can serve as monomers for high-performance polymers. The rigidity of the biphenyl core combined with the stability conferred by the fluorine atoms could lead to materials with high thermal resistance, chemical inertness, and specific optical properties.
Structure-Property Relationship Studies: A systematic investigation is required to correlate the specific placement of the three fluorine atoms and the propyl group with the resulting material properties. This involves synthesizing analogues with different substitution patterns and computationally modeling how these structural changes affect intermolecular interactions and bulk material characteristics.
Comprehensive Environmental Risk Assessment and Remediation Strategies
The very stability that makes fluorinated compounds desirable in materials science also makes them potential persistent organic pollutants (POPs). numberanalytics.comeuropa.eu POPs are chemicals that resist degradation, can accumulate in living organisms, and can be transported over long distances through air and water. researchgate.netresearchgate.netfiveable.me
A thorough environmental risk assessment for this compound is essential before any widespread application. Future research must address:
Persistence and Degradation: Studies are needed to determine the compound's half-life in various environmental compartments (soil, water, air). Investigations into its susceptibility to photolytic, chemical, and biological degradation are critical. researchgate.net The strength of the carbon-fluorine bond suggests high persistence. nih.gov
Bioaccumulation Potential: The compound's lipophilicity (affinity for fats) should be quantified, as this property is linked to its potential to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. numberanalytics.comresearchgate.net
Toxicity Studies: Ecotoxicological studies on various organisms (e.g., algae, fish, invertebrates) are required to determine potential adverse effects on ecosystems. europa.eu
Remediation Technologies: Given its likely persistence, research into remediation strategies is prudent. This could involve exploring advanced oxidation processes or identifying microorganisms capable of cleaving the biphenyl structure or the carbon-fluorine bonds.
Deepening Understanding of Biotransformation Pathways and Enzyme Systems
The biotransformation of halogenated aromatic compounds is a complex process mediated by specific microbial enzymes. nih.gov Understanding these pathways is key to predicting the environmental fate of this compound and developing bioremediation approaches.
Key research directions include:
Identifying Key Microbial Players: Screening for microbial consortia or individual strains (bacteria and fungi) from contaminated environments that can transform or degrade the compound. oup.commdpi.com Fungi, in particular, possess versatile enzymes capable of metabolizing a wide range of aromatic compounds. researchgate.netresearchgate.net
Elucidating Metabolic Pathways: Once active microbes are identified, the metabolic pathway must be elucidated. This involves identifying the intermediate and final degradation products. For biphenyls, this often begins with hydroxylation reactions catalyzed by dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it susceptible to cleavage. nih.govwikipedia.org
Characterizing Enzyme Systems: The specific enzymes responsible for the degradation, such as cytochrome P450 monooxygenases, dioxygenases, and laccases, should be isolated and characterized. researchgate.nethu-berlin.de Understanding the substrate specificity and catalytic mechanism of these enzymes could enable their use in biocatalytic remediation systems. nih.gov
Impact of Fluorination: Research must specifically focus on how the trifluoro-substitution pattern influences enzymatic attack. The position of the fluorine atoms can block sites typically targeted by enzymes, potentially leading to incomplete degradation and the formation of persistent fluorinated metabolites. nih.govresearchgate.net Studies on the biotransformation of other fluorinated compounds have shown that while degradation is possible, it can be slow and result in the accumulation of fluorinated intermediates. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
